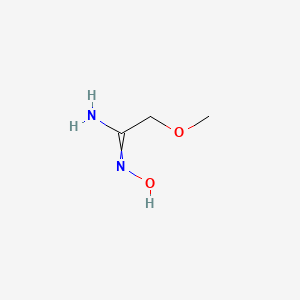
N-Hydroxy-2-methoxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-methoxyacetimidamide: is a chemical compound with the molecular formula C3H8N2O2 and a molecular weight of 104.11 g/mol. It is also known by its IUPAC name, (E)-1-(hydroxyamino)-2-methoxyethenylamine. This compound is characterized by its hydroxyl and methoxy groups attached to an acetimidamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methoxyacetimidamide typically involves the reaction of methoxyacetonitrile with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-2-methoxyacetimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form N-hydroxy-2-methoxyacetamide.
Reduction: Reduction reactions can yield N-hydroxy-2-methoxyethylamine.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-Hydroxy-2-methoxyacetimidamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: It may be explored for its therapeutic properties, including its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: In the chemical industry, it serves as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Hydroxy-2-methoxyacetimidamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
N-Hydroxyacetamide: Similar structure but lacks the methoxy group.
N-Hydroxy-2-ethoxyacetimidamide: Similar but with an ethoxy group instead of methoxy.
N-Hydroxy-2-methylacetimidamide: Similar but with a methyl group instead of methoxy.
Uniqueness: N-Hydroxy-2-methoxyacetimidamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
Número CAS |
936112-78-6 |
|---|---|
Fórmula molecular |
C3H8N2O2 |
Peso molecular |
104.11 g/mol |
Nombre IUPAC |
N'-hydroxy-2-methoxyethanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |
Clave InChI |
UNKQCVYVFHGUTQ-UHFFFAOYSA-N |
SMILES |
COCC(=NO)N |
SMILES isomérico |
COC/C(=N\O)/N |
SMILES canónico |
COCC(=NO)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


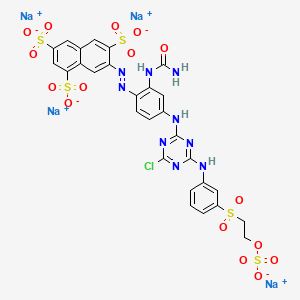
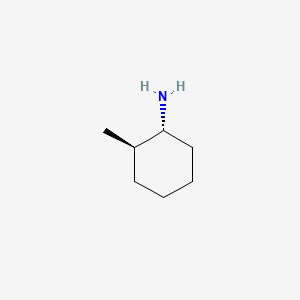

![6-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B3431832.png)
![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3431833.png)
![1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine](/img/structure/B3431838.png)
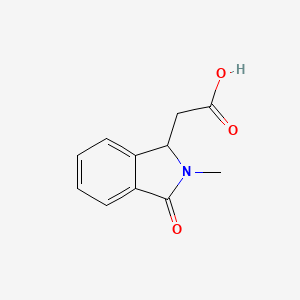
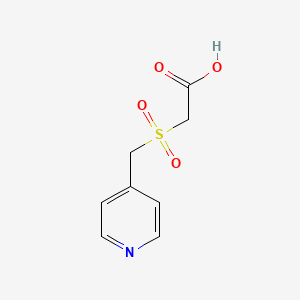
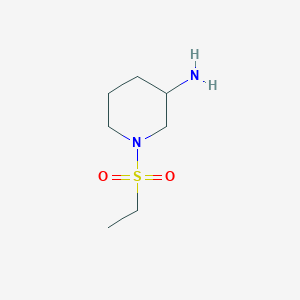

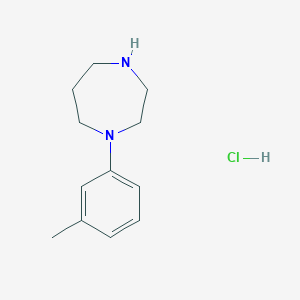

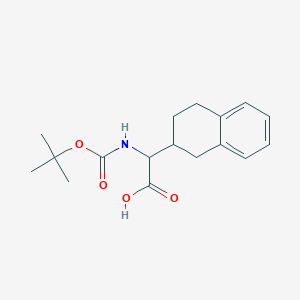
![5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3431893.png)
